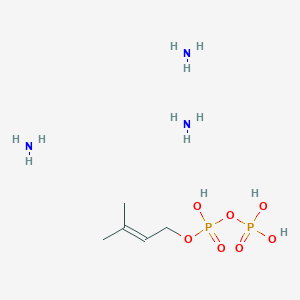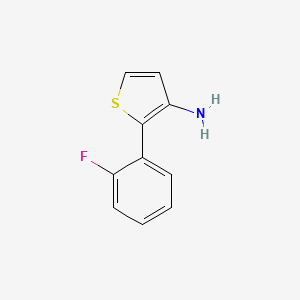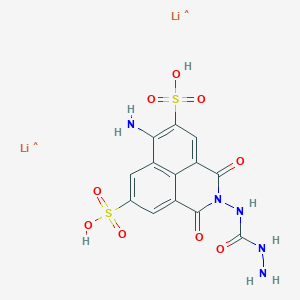
3-Triacontylheptamethyltrisiloxane, tech-85
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Triacontylheptamethyltrisiloxane, tech-85 is an organosiloxane compound with the chemical formula C37H82O2Si3. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its off-white to translucent appearance and is typically available in the form of pellets or powder .
Preparation Methods
The synthesis of 3-Triacontylheptamethyltrisiloxane, tech-85 involves the reaction of long-chain alkyl silanes with methyltrichlorosilane under controlled conditions. The reaction is typically carried out in the presence of a catalyst, such as a platinum-based catalyst, to facilitate the formation of the desired siloxane bonds. The reaction conditions include maintaining a temperature range of 70-75°C and ensuring an inert atmosphere to prevent unwanted side reactions .
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions but with optimized parameters to enhance yield and purity. The final product is purified through distillation or recrystallization to obtain the desired quality .
Chemical Reactions Analysis
3-Triacontylheptamethyltrisiloxane, tech-85 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid. The oxidation process typically results in the formation of silanol groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of silane derivatives.
Substitution: Substitution reactions involve the replacement of one or more functional groups in the compound with other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield silanols, while reduction reactions can produce silanes .
Scientific Research Applications
3-Triacontylheptamethyltrisiloxane, tech-85 has a wide range of scientific research applications:
Chemistry: It is used as a chemical intermediate in the synthesis of other organosilicon compounds. Its unique structure makes it valuable in the development of new materials with specific properties.
Biology: In biological research, this compound is used as a surfactant and emulsifier in various formulations. It helps stabilize biological samples and improve the solubility of hydrophobic compounds.
Medicine: In the medical field, this compound is used in the formulation of drug delivery systems. Its ability to enhance the bioavailability of drugs makes it a valuable component in pharmaceutical research.
Industry: This compound is used as a lubricant and anti-sticking agent in industrial applications.
Mechanism of Action
The mechanism of action of 3-Triacontylheptamethyltrisiloxane, tech-85 involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as a catalyst or intermediate, facilitating the formation of desired products. In biological systems, it interacts with cell membranes and proteins, enhancing the solubility and stability of hydrophobic compounds. Its emulsifying properties are attributed to its ability to reduce surface tension and form stable emulsions .
Comparison with Similar Compounds
3-Triacontylheptamethyltrisiloxane, tech-85 can be compared with other similar organosiloxane compounds, such as:
Octamethylcyclotetrasiloxane: This compound has a similar siloxane backbone but with shorter alkyl chains. It is commonly used in the production of silicone polymers.
Hexamethyldisiloxane: Another organosiloxane compound with shorter alkyl chains. It is used as a solvent and in the synthesis of other siloxane compounds.
Polydimethylsiloxane: A widely used organosiloxane with repeating dimethylsiloxane units.
The uniqueness of this compound lies in its long alkyl chain, which imparts specific properties such as enhanced hydrophobicity and emulsifying ability. This makes it particularly valuable in applications where these properties are desired .
Properties
Molecular Formula |
C37H82O2Si3 |
|---|---|
Molecular Weight |
643.3 g/mol |
IUPAC Name |
trimethyl-(methyl-triacontyl-trimethylsilyloxysilyl)oxysilane |
InChI |
InChI=1S/C37H82O2Si3/c1-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-42(8,38-40(2,3)4)39-41(5,6)7/h9-37H2,1-8H3 |
InChI Key |
SQAAUMPYBBPYEE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



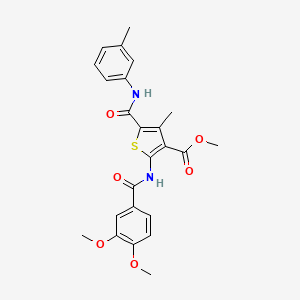
![Methyl sulfate; trimethyl({2-[(2-methylprop-2-enoyl)oxy]ethyl})azanium](/img/structure/B15089091.png)

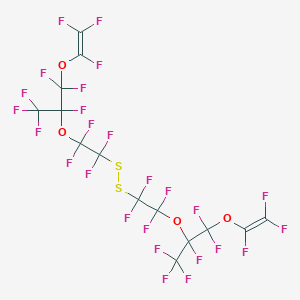

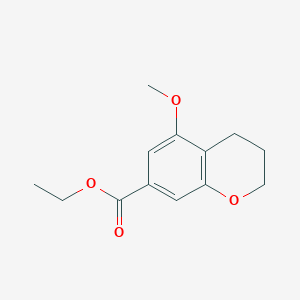
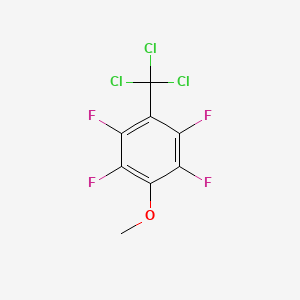
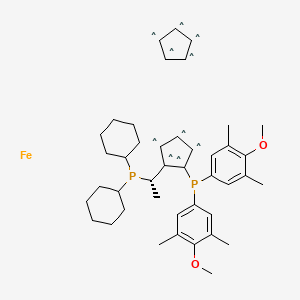

![N-[2-[5-(6-ethyl-3,4,5-trihydroxyoxan-2-yl)oxy-3-hydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B15089130.png)
